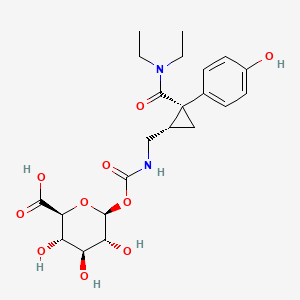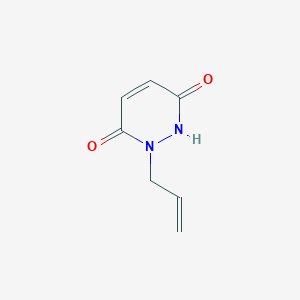![molecular formula C31H37NO5 B13843864 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 244206-56-2](/img/structure/B13843864.png)
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with significant applications in the pharmaceutical industry. It is known for its role in the treatment of uterine fibroids and other medical conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone, which undergoes several chemical transformations including enolization, etherification, halogenation, and acetylation .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often involves reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction produces alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules.
Biology
Biologically, it is studied for its interactions with various cellular receptors and its effects on cell signaling pathways.
Medicine
Medically, it is primarily used in the treatment of uterine fibroids. It has also been investigated for its potential in treating other hormone-related conditions.
Industry
In the pharmaceutical industry, it is used in the formulation of drugs and as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The compound exerts its effects by binding to specific receptors in the body, such as progesterone receptors. This interaction modulates the activity of these receptors, leading to changes in gene expression and cellular function. The molecular pathways involved include the regulation of cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Ulipristal acetate: Another compound used in the treatment of uterine fibroids.
Mifepristone: Used for medical termination of pregnancy and treatment of Cushing’s syndrome.
Aglepristone: Used in veterinary medicine for pregnancy termination in animals.
Uniqueness
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific chemical structure, which confers distinct pharmacological properties. Its ability to selectively modulate progesterone receptors makes it particularly effective in treating hormone-related conditions.
特性
CAS番号 |
244206-56-2 |
|---|---|
分子式 |
C31H37NO5 |
分子量 |
503.6 g/mol |
IUPAC名 |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H37NO5/c1-18(33)31(37-20(3)35)15-14-28-26-12-8-22-16-24(36)11-13-25(22)29(26)27(17-30(28,31)4)21-6-9-23(10-7-21)32(5)19(2)34/h6-7,9-10,16,26-28H,8,11-15,17H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1 |
InChIキー |
OPMHQLVARSQUKR-PABOLRIOSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
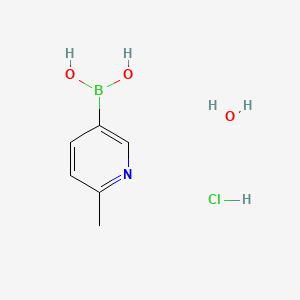

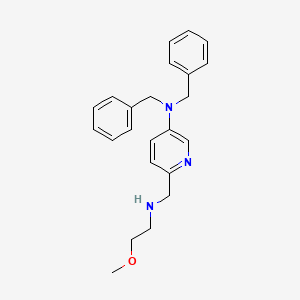
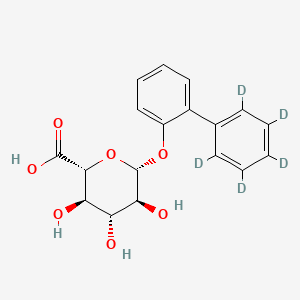
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
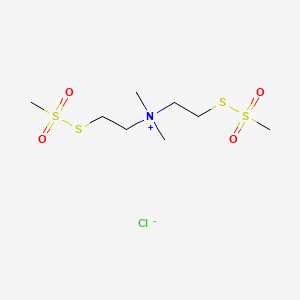
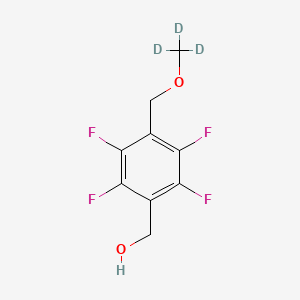
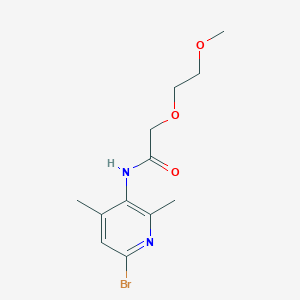
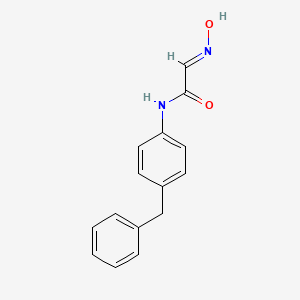

![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
